molecular formula C9H12N2O B15207432 4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine

4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine

Cat. No.: B15207432
M. Wt: 164.20 g/mol
InChI Key: SENZQFSISZSRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a cyclopentene and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-1-en-1-ylamine with 3-methylisoxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentene ring to a cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of halogenated isoxazole derivatives.

Scientific Research Applications

4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. For instance, its inhibition of cholinesterase enzymes is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-(cyclopenten-1-yl)-3-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C9H12N2O/c1-6-8(9(10)12-11-6)7-4-2-3-5-7/h4H,2-3,5,10H2,1H3

InChI Key

SENZQFSISZSRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.